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Compound of Interest

Compound Name:

5,6,7,8-

Tetrahydro[1,2,4]triazolo[1,5-

a]pyrazine

Cat. No.: B1319487 Get Quote

An In-depth Technical Guide to 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and Its Derivatives

This technical guide provides a comprehensive overview of the chemical synthesis, properties,

and potential biological applications of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine

scaffold. This heterocyclic system is a key structural component in various biologically active

molecules, attracting significant interest from researchers in medicinal chemistry and drug

development. While detailed experimental data for the parent compound is limited in publicly

available literature, this guide leverages extensive information on its derivatives to illustrate the

core's potential.

Chemical Properties and IUPAC Nomenclature
The core structure, 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine, is a bicyclic

heteroaromatic system. The International Union of Pure and Applied Chemistry (IUPAC) name

for this compound is 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine.

Table 1: Physicochemical Properties of 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine
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Property Value Source

Molecular Formula C₅H₈N₄ PubChem

Molecular Weight 124.14 g/mol PubChem

CAS Number 233278-56-3 PubChem

Synthesis Methodologies
Detailed experimental protocols for the synthesis of the unsubstituted 5,6,7,8-tetrahydro-[1][2]

[3]triazolo[1,5-a]pyrazine are not readily available in the reviewed literature. However, the

synthesis of its derivatives, particularly the 3-(trifluoromethyl) analog, is well-documented due

to its importance as a pharmaceutical intermediate.

A general synthetic approach involves the cyclization of a substituted hydrazinopyrazine

precursor. One patented method for a key derivative is outlined below.

Example Experimental Protocol: Synthesis of 3-
(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-
a]pyrazine Hydrochloride[3][4]
This compound is a crucial intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor for

type 2 diabetes.[4]

Experimental Steps:

Reaction of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide: A suspension of N'-[(2Z)-

Piperazin-2-ylidene]trifluoroacetohydrazide (27.3 g, 0.13 mol) in 110 mL of methanol is

warmed to 55 °C.[4]

Acid-catalyzed Cyclization: 37% Hydrochloric acid (11.2 mL, 0.14 mol) is added over 15

minutes at 55 °C, leading to the dissolution of solids and the formation of a clear solution.

The reaction is aged for 30 minutes.[4]

Crystallization and Isolation: The solution is cooled to 20 °C to induce crystallization. Methyl

tert-butyl ether (MTBE, 300 mL) is then added over 1 hour. The resulting slurry is cooled to 2
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°C, aged for 30 minutes, and then filtered.[4]

Washing and Drying: The isolated solids are washed with a 1:3 mixture of ethanol and MTBE

(50 mL) and dried under vacuum at 45 °C.[4]

Quantitative Data:

Yield: 26.7 g[4]

Purity (by HPLC): 99.5 area wt%[4]

Diagram 1: Synthetic Pathway for a Key Derivative
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Caption: Synthesis of a key triazolopyrazine intermediate.

Spectroscopic Characterization
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Spectroscopic data for the unsubstituted parent compound is not readily available. However,

characterization data for derivatives are reported in the literature, which can provide insights

into the expected spectral features of the core structure. For instance, in the 1H NMR spectra

of derivatives, signals corresponding to the protons on the tetrahydro-pyrazine ring are typically

observed.

Biological Activities and Therapeutic Potential
The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal

chemistry, appearing in compounds with a wide range of biological activities. These activities

are often attributed to the structural similarity of the triazolopyrimidine core to purine

nucleobases, allowing these compounds to interact with various biological targets.[5]

Antibacterial Activity
Derivatives of the triazolopyrazine scaffold have demonstrated notable antibacterial properties.

Table 2: In Vitro Antibacterial Activity of Selected Triazolo[4,3-a]pyrazine Derivatives

Compound Organism MIC (µg/mL) Reference

Derivative 1
Staphylococcus

aureus
32 [1]

Derivative 1 Escherichia coli 16 [1]

Ampicillin (Control)
Staphylococcus

aureus
32 [1]

Ampicillin (Control) Escherichia coli 8 [1]

Antiviral Activity
The broader class of triazolo-fused heterocycles, including triazolopyrazines, has been

investigated for antiviral activity. For example, certain derivatives have shown promising activity

against viruses like HIV.[2] The mechanism of action can vary, with some compounds targeting

viral enzymes.[5]
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Anticancer Activity
Recent studies have explored the anticancer potential of triazolopyrazine derivatives. Some

compounds have shown potent antiproliferative activity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Triazolo[4,3-a]pyrazine Derivatives

Compound Cell Line IC₅₀ (µM) Reference

RB7 HT-29 (Colon Cancer) 8.18 [6]

Cisplatin (Control) HT-29 (Colon Cancer) - [6]

Diagram 2: Investigated Therapeutic Areas
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Caption: Therapeutic areas of interest for the triazolopyrazine scaffold.

Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by the parent 5,6,7,8-tetrahydrotriazolo[1,5-

a]pyrazine are not well-defined. However, studies on its derivatives provide insights into

potential mechanisms. For instance, the anticancer effects of some derivatives are linked to the

induction of apoptosis through the mitochondrial pathway. This involves the upregulation of pro-

apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading

to the activation of caspases.[6]

Diagram 3: Proposed Apoptotic Pathway
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Caption: Proposed mechanism of anticancer activity.

Conclusion
The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core represents a valuable scaffold in medicinal

chemistry with demonstrated potential for the development of novel therapeutics. While

comprehensive data on the parent compound is sparse, extensive research on its derivatives

highlights its versatility in targeting a range of diseases, including bacterial infections, viral

diseases, and cancer. Further investigation into the synthesis and biological evaluation of the

unsubstituted core and its simpler derivatives is warranted to fully elucidate the structure-

activity relationships and unlock the full therapeutic potential of this promising heterocyclic

system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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